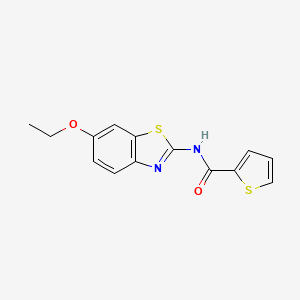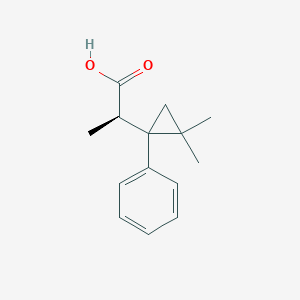
(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid is a chiral compound that belongs to the family of cyclopropyl-containing amino acids. It is commonly referred to as DMPA and has been the subject of intensive research in recent years due to its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of DMPA is not fully understood. However, it has been suggested that it may act as a modulator of glutamate receptors, which are involved in the regulation of synaptic plasticity and memory formation. DMPA has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.
Biochemical and Physiological Effects:
DMPA has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the levels of glutathione, an antioxidant that plays a key role in protecting cells from oxidative stress. DMPA has also been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in cognitive function and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMPA is its high enantiomeric purity, which allows for more accurate and reproducible experiments. Additionally, DMPA is relatively stable and can be stored for long periods of time without degradation. However, one limitation of DMPA is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on DMPA. One area of interest is the development of new synthetic routes to DMPA that are more efficient and cost-effective. Additionally, further studies are needed to fully elucidate the mechanism of action of DMPA and to determine its potential as a therapeutic agent for neurological disorders. Finally, research is needed to explore the potential use of DMPA in other areas such as cancer research and drug delivery.
Conclusion:
In conclusion, (2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid is a chiral compound that has shown great potential as a therapeutic agent. Its high enantiomeric purity, stability, and neuroprotective properties make it an attractive candidate for further research in the field of neuroscience. While there are still many unanswered questions about the exact mechanism of action of DMPA, its potential as a novel antidepressant and anxiolytic agent, as well as its potential use in the treatment of neurological disorders, make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of DMPA involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. The resulting product is then subjected to chiral resolution using a resolving agent such as (S)-2-phenylglycine. This process yields (2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid with high enantiomeric purity.
Applications De Recherche Scientifique
DMPA has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit neuroprotective properties and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, DMPA has been studied for its potential as a novel antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
(2R)-2-(2,2-dimethyl-1-phenylcyclopropyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-10(12(15)16)14(9-13(14,2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,16)/t10-,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJNDGDMPXAABJ-XLLULAGJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CC1(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C1(CC1(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


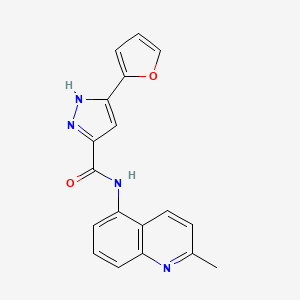
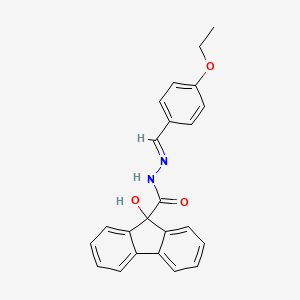
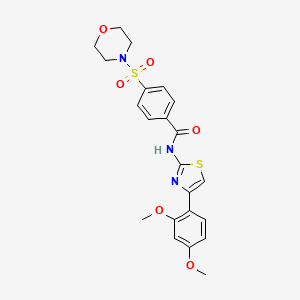
![4-benzoyl-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2600154.png)
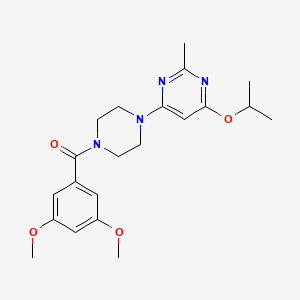
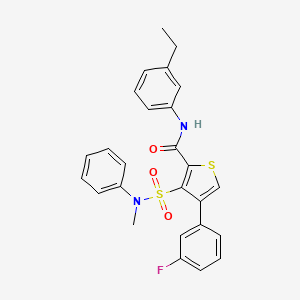
![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2600161.png)

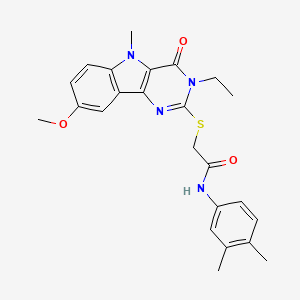
![ethyl 3-[((11Z)-10-{[(2-methoxyphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B2600165.png)
![6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2600166.png)
